

# Introduction: The Strategic Importance of Fluorinated Quinolines

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## Compound of Interest

Compound Name: **8-Fluoroquinolin-3-ol**

Cat. No.: **B1456472**

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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with biological targets. When functionalized with a fluorine atom and a hydroxyl group, as in **8-Fluoroquinolin-3-ol**, the molecule gains unique electronic and physicochemical properties that are highly sought after in modern drug discovery.

The introduction of a fluorine atom, particularly on an aromatic ring, is a key strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The fluorine at the C-8 position is expected to exert a strong inductive electron-withdrawing effect, modulating the basicity of the quinoline nitrogen and the reactivity of the entire ring system.

The hydroxyl group at the C-3 position introduces a crucial hydrogen bond donor and acceptor, significantly impacting solubility and providing a key interaction point for receptor binding. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted chemical properties, reactivity, and a robust synthetic pathway for **8-Fluoroquinolin-3-ol**, grounding the discussion in the established chemistry of related quinoline systems.

## Predicted Physicochemical and Spectroscopic Properties

While extensive experimental data for **8-Fluoroquinolin-3-ol** is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for designing experimental protocols, including reaction conditions, purification methods, and analytical characterization.

## Physicochemical Data

The key physicochemical parameters for **8-Fluoroquinolin-3-ol** are summarized below. The predicted pKa suggests the compound is weakly acidic, primarily due to the phenolic hydroxyl group.

Property	Predicted Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO	-
Molecular Weight	163.15 g/mol	-
Boiling Point	316.6 ± 22.0 °C	[1]
Density	1.366 ± 0.06 g/cm <sup>3</sup>	[1]
pKa	7.65 ± 0.40	[1]
Appearance	Off-White Solid	[1]

## Spectroscopic Signatures

The anticipated spectroscopic data are crucial for the identification and characterization of **8-Fluoroquinolin-3-ol**.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring (H<sub>2</sub>, H<sub>4</sub>) will likely appear as singlets or doublets, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
- <sup>13</sup>C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the fluorine (C-8) will show a large one-bond C-F coupling constant (<sup>1</sup>J<sub>CF</sub>), a hallmark of fluorinated aromatics. The C-3 bearing the hydroxyl group will be shifted downfield.

- $^{19}\text{F}$  NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) should be readily observable at  $\text{m/z}$  163.15, confirming the compound's molecular weight.

## Chemical Reactivity and Electronic Profile

The reactivity of **8-Fluoroquinolin-3-ol** is governed by the interplay of the electron-deficient pyridine ring, the electron-rich (due to the -OH group) nature of the C-3 position, and the strong inductive effect of the C-8 fluorine.

## Diagram: Electronic Influence on the Quinoline Core

The following diagram illustrates the key electronic effects influencing the molecule's reactivity. The electron-withdrawing fluorine deactivates the carbocyclic ring towards electrophilic attack, while the nitrogen atom deactivates the pyridine ring. The hydroxyl group, conversely, activates the C-2 and C-4 positions towards electrophiles.

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## References

- 1. 8-fluoroquinolin-3-ol price,buy 8-fluoroquinolin-3-ol - chemicalbook [chemicalbook.com]
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